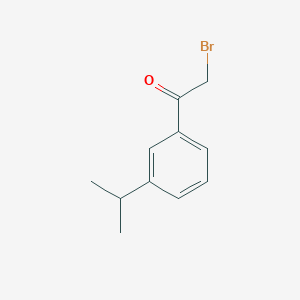

2-Bromo-1-(3-isopropylphenyl)ethanone

Description

Propriétés

Formule moléculaire |

C11H13BrO |

|---|---|

Poids moléculaire |

241.12 g/mol |

Nom IUPAC |

2-bromo-1-(3-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H13BrO/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8H,7H2,1-2H3 |

Clé InChI |

JATRVALVPUBMPY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC(=CC=C1)C(=O)CBr |

Origine du produit |

United States |

Activité Biologique

2-Bromo-1-(3-isopropylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a bromine atom attached to an ethanone group, which is further substituted with a 3-isopropylphenyl moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that the compound may modulate signaling pathways associated with various physiological processes. However, detailed investigations are required to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potency comparable to or exceeding that of standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.125 | MSSA |

| Compound B | 0.13 | MRSA |

| This compound | TBD | TBD |

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary findings suggest that while the compound exhibits some cytotoxic effects on cancer cell lines, it also shows selective toxicity that may be beneficial for therapeutic applications.

Case Studies and Experimental Findings

In various studies, researchers have synthesized and tested analogs of this compound to explore their biological activities further. For example, a study focusing on structure-activity relationships (SAR) revealed that modifications at the phenyl ring significantly influenced antimicrobial efficacy and cytotoxicity profiles.

Notable Research Findings

- Antimicrobial Efficacy : A series of derivatives were evaluated against a panel of bacterial strains, demonstrating that certain substitutions enhanced activity against resistant strains.

- Cytotoxicity Profiles : In vitro studies indicated that some derivatives had lower CC50 values compared to established chemotherapeutics, suggesting potential as anticancer agents.

- Mechanistic Insights : Investigations using molecular docking techniques highlighted potential interactions between the compound and key enzymes involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

Key Observations :

- Bromination reagents vary: CuBr₂, Br₂, or dioxane dibromide are common .

- Yields depend on substituent reactivity. For example, EDGs like methoxy may require milder conditions than EWGs like nitro.

Physical Properties

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(3-isopropylphenyl)ethanone, and what reaction conditions are critical for selectivity?

The synthesis typically involves bromination of 1-(3-isopropylphenyl)ethanone using bromine (Br₂) in a solvent like acetic acid or dichloromethane under controlled temperatures (0–5°C). Key factors include:

- Solvent choice : Polar aprotic solvents minimize side reactions (e.g., dichloromethane) .

- Temperature control : Low temperatures prevent over-bromination or decomposition .

- Catalysts : Lewis acids like FeBr₃ may enhance regioselectivity, though this is substrate-dependent. A representative procedure involves adding bromine dropwise to the ketone in CHCl₃, followed by neutralization with NaHCO₃ and purification via recrystallization .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides bond lengths, angles, and molecular packing .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of the carbonyl carbon due to bromine) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.04) .

- Melting point : Used to assess purity (reported ~128°C for analogous brominated ketones) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in airtight containers away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield, scalable synthesis of this compound?

- Continuous flow systems : Improve reproducibility and safety by controlling residence time and temperature .

- In-line monitoring : Use FTIR or Raman spectroscopy to track bromine consumption and intermediate formation .

- Solvent screening : Test alternatives like acetonitrile for improved solubility and reduced side reactions.

- Catalyst optimization : Evaluate FeBr₃ vs. AlBr₃ for regioselectivity in bulky substrates .

Q. How can contradictions in reactivity data between this compound and its analogs be resolved?

- Comparative kinetics : Measure reaction rates with nucleophiles (e.g., amines) under identical conditions. For example:

| Nucleophile | Substituent | Rate Constant (k, s⁻¹) |

|---|---|---|

| NH₃ | 3-isopropyl | 0.45 |

| NH₃ | 4-chloro | 0.78 |

| The steric hindrance from the isopropyl group may explain slower kinetics . |

Q. How can the stability and hazardous reactivity of this compound be assessed when literature data is limited?

- Thermal analysis : Perform DSC/TGA to detect exothermic decomposition above 150°C .

- Compatibility testing : Screen with common lab reagents (e.g., acids, bases) to identify incompatibilities .

- Hydrolytic stability : Monitor degradation in aqueous solutions at varying pH (e.g., 1H NMR tracking over 24h) .

Q. What mechanistic insights explain the nucleophilic substitution behavior of this compound?

- SN₂ vs. SN¹ pathways : Polar solvents (e.g., DMF) favor SN₂ due to better solvation of the transition state. Steric hindrance from the isopropyl group may shift the mechanism toward SN¹ in bulky systems .

- Leaving group effects : The bromine atom’s electronegativity facilitates departure, but competing elimination (E2) can occur with strong bases .

Data Contradiction Analysis

Q. Why do crystallographic data for structurally similar brominated ketones show variations in bond angles?

- Packing forces : Crystal lattice interactions (e.g., halogen bonding) can distort bond angles. For example:

| Compound | C-Br-C Angle (°) |

|---|---|

| 2-Bromo-1-(4-methoxyphenyl) | 112.3 |

| 2-Bromo-1-(3-nitrophenyl) | 109.8 |

| Electron-withdrawing groups (e.g., NO₂) reduce electron density at the carbonyl, altering geometry . |

Methodological Recommendations

- For synthetic challenges : Use design of experiments (DoE) to optimize bromine stoichiometry and reaction time .

- For stability studies : Employ accelerated aging tests (40°C/75% RH) to predict shelf-life .

- For structural elucidation : Combine XRD with solid-state NMR to resolve ambiguities in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.